molecular formula C21H23N3O2 B10988068 N-(4-Methoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-(4-Methoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10988068
M. Wt: 349.4 g/mol
InChI Key: VVJXQOAHXJDXCY-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms

Preparation Methods

The synthesis of N-(4-Methoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions.

    Introduction of the 4-methoxyphenethyl group: This step involves the alkylation of the beta-carboline core with 4-methoxyphenethyl halides in the presence of a base such as potassium carbonate.

    Formation of the carboxamide group: This can be done by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base like triethylamine.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(4-Methoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-Methoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

N-(4-Methoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can be compared with other beta-carboline derivatives, such as:

    Harmine: Known for its psychoactive properties and potential therapeutic effects.

    Harmaline: Another psychoactive compound with similar effects to harmine.

    Tetrahydro-beta-carboline: A simpler derivative with different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C21H23N3O2/c1-26-16-8-6-15(7-9-16)10-12-22-21(25)24-13-11-18-17-4-2-3-5-19(17)23-20(18)14-24/h2-9,23H,10-14H2,1H3,(H,22,25)

InChI Key

VVJXQOAHXJDXCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

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